molecular formula C16H13F3O3 B7962357 Methyl 3-(3-methoxyphenyl)-5-(trifluoromethyl)benzoate

Methyl 3-(3-methoxyphenyl)-5-(trifluoromethyl)benzoate

Cat. No.: B7962357
M. Wt: 310.27 g/mol
InChI Key: DUNKLOAOMLKXME-UHFFFAOYSA-N
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Description

Methyl 3-(3-methoxyphenyl)-5-(trifluoromethyl)benzoate is an organic compound characterized by the presence of a trifluoromethyl group and a methoxyphenyl group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-methoxyphenyl)-5-(trifluoromethyl)benzoate typically involves the esterification of the corresponding benzoic acid derivative. One common method is the reaction of 3-(3-methoxyphenyl)-5-(trifluoromethyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-methoxyphenyl)-5-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 3-(3-methoxyphenyl)-5-(trifluoromethyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of Methyl 3-(3-methoxyphenyl)-5-(trifluoromethyl)benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to better penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-methoxyphenyl)-5-(trifluoromethyl)benzoate
  • Methyl 3-(3-methoxyphenyl)-4-(trifluoromethyl)benzoate
  • Methyl 3-(3-methoxyphenyl)-5-(difluoromethyl)benzoate

Uniqueness

Methyl 3-(3-methoxyphenyl)-5-(trifluoromethyl)benzoate is unique due to the specific positioning of the trifluoromethyl and methoxyphenyl groups, which can influence its reactivity and interactions with other molecules. The trifluoromethyl group, in particular, imparts distinct electronic and steric properties that can enhance the compound’s stability and biological activity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl 3-(3-methoxyphenyl)-5-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3O3/c1-21-14-5-3-4-10(9-14)11-6-12(15(20)22-2)8-13(7-11)16(17,18)19/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUNKLOAOMLKXME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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